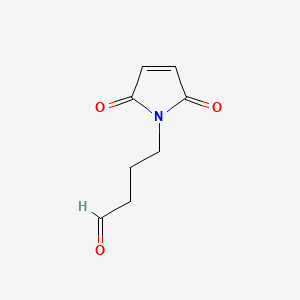

1H-Pyrrole-1-butanal, 2,5-dihydro-2,5-dioxo-

Description

Properties

IUPAC Name |

4-(2,5-dioxopyrrol-1-yl)butanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-6-2-1-5-9-7(11)3-4-8(9)12/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUIAUFNDLPMJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618589 | |

| Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117539-13-6 | |

| Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-1-butanal, 2,5-dihydro-2,5-dioxo- typically involves the reaction of maleic anhydride with 4-aminobenzenesulfonamide under specific conditions. For instance, one method involves carrying out the reaction under microwave irradiation at a temperature of 100°C using an equimolar reagent mixture . Another approach includes the reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and catalyst-free conditions suggests potential scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-1-butanal, 2,5-dihydro-2,5-dioxo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted pyrrole compounds.

Scientific Research Applications

Scientific Research Applications

1H-Pyrrole-1-butanal, 2,5-dihydro-2,5-dioxo- has been investigated for several applications across different scientific domains:

Medicinal Chemistry

This compound has shown promise as a building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, studies demonstrated that certain derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.005 to 0.02 mg/mL.

Organic Synthesis

In organic chemistry, 1H-Pyrrole-1-butanal, 2,5-dihydro-2,5-dioxo- serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations.

Table: Common Reactions Involving 1H-Pyrrole-1-butanal, 2,5-dihydro-2,5-dioxo-

| Reaction Type | Description |

|---|---|

| Substitution | Can undergo nucleophilic substitution reactions. |

| Oxidation | Capable of forming oxidized derivatives under specific conditions. |

| Reduction | Can be reduced to yield various amine derivatives. |

Biological Studies

This compound has been utilized in biological assays to study its effects on cellular mechanisms and pathways.

Case Study: Anti-inflammatory Effects

A study focused on the anti-inflammatory effects of this compound on human cell lines revealed a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-α by up to 89% compared to controls. This suggests potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-1-butanal, 2,5-dihydro-2,5-dioxo- involves its interaction with specific molecular targets and pathways. The compound can participate in various chemical reactions, leading to the formation of different products that exert their effects through specific pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Length and Polarity: The butanal group in the target compound provides a medium-length aliphatic chain, balancing lipophilicity and reactivity. In contrast, maleimidoacetic acid (C₆H₅NO₄) has a shorter acetic acid substituent, enhancing water solubility but limiting membrane permeability . Compounds like 1H-Pyrrole-1-hexanoic acid derivatives (CAS 101554-76-1) feature longer alkyl chains (hexanoic acid), improving spacer length for reduced steric hindrance in bioconjugation .

- Reactivity Profiles: The aldehyde group in the target compound enables Schiff base formation with amines, followed by reductive stabilization (e.g., using NaBH₄). This complements the maleimide’s thiol reactivity, allowing sequential or orthogonal conjugation strategies.

Applications :

- The dual functionality of 1H-Pyrrole-1-butanal, 2,5-dihydro-2,5-dioxo- makes it suitable for multi-step conjugations, such as immobilizing proteins on aldehyde-activated surfaces followed by thiol-based coupling.

- Sulfonated esters (e.g., Sulfo-KMUS, CAS 211236-68-9) are optimized for aqueous reactions due to enhanced solubility, whereas the target compound may require organic solvents for efficient aldehyde reactivity .

Biological Activity

1H-Pyrrole-1-butanal, 2,5-dihydro-2,5-dioxo-, also known as 4-(2,5-dioxopyrrol-1-yl)butanal (CAS No. 117539-13-6), is a compound that has garnered interest due to its potential biological activities. This document aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

1H-Pyrrole-1-butanal is characterized by its unique structure that includes a pyrrole ring and a butanal side chain. Its molecular formula is C_8H_9N_1O_3, and it has a molecular weight of approximately 169.16 g/mol. The compound is primarily used in industrial applications and is noted for its stability under recommended storage conditions .

Biological Activity

The biological activities of 1H-Pyrrole-1-butanal have not been extensively documented; however, related compounds in the pyrrole family exhibit various pharmacological effects. Some key areas of interest include:

Antimicrobial Activity : Pyrrole derivatives have been studied for their antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against bacteria and fungi. Research indicates that modifications in the pyrrole structure can enhance these properties .

Antitumor Potential : Certain pyrrole-based compounds have been investigated for their antitumor activity. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Anti-inflammatory Effects : Some studies suggest that pyrrole derivatives may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways .

Synthesis Methods

The synthesis of 1H-Pyrrole-1-butanal can be achieved through various methods, including:

- Knoevenagel Condensation : This method involves the reaction of an aldehyde with an active methylene compound, leading to the formation of pyrrole derivatives.

- Cyclization Reactions : Cyclization processes can also be employed to form the pyrrole ring from appropriate precursors.

Study on Antimicrobial Properties

A comparative study was conducted on several pyrrole derivatives, including 1H-Pyrrole-1-butanal. The results indicated that modifications to the pyrrole structure significantly influenced antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The study highlighted that the introduction of electron-withdrawing groups enhanced antibacterial potency .

Research on Antitumor Activity

In a separate investigation focusing on antitumor effects, 1H-Pyrrole-1-butanal was included in a panel of compounds tested against various cancer cell lines. Results showed promising activity against breast cancer cells with IC50 values comparable to established chemotherapeutics. The proposed mechanism involved cell cycle arrest and apoptosis induction .

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | C₈H₉N₁O₃ |

| Molecular Weight | 169.16 g/mol |

| CAS Number | 117539-13-6 |

| Biological Activities | Antimicrobial, Antitumor, Anti-inflammatory |

| Synthesis Methods | Knoevenagel Condensation, Cyclization |

Q & A

Q. What are the primary synthetic routes for 1H-Pyrrole-1-butanal, 2,5-dihydro-2,5-dioxo-?

The compound can be synthesized via base-assisted cyclization of precursor molecules containing pyrrole and aldehyde functionalities. For example, substituted dihydro-2H-pyrrol-2-ones are synthesized by reacting aryl-substituted precursors with nucleophiles (e.g., phenols or amines) under basic conditions, yielding products with high regioselectivity . Structural confirmation typically involves NMR (¹H, ¹³C) and FTIR spectroscopy , which identify carbonyl (dioxo) groups and pyrrole ring protons. X-ray crystallography, refined using programs like SHELXL , is critical for resolving stereochemical ambiguities .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Key for identifying proton environments (e.g., aldehydic protons at δ ~9-10 ppm, pyrrole ring protons at δ ~6-7 ppm) and carbonyl carbons (δ ~170-180 ppm) .

- FTIR : Confirms carbonyl stretching vibrations (C=O at ~1700 cm⁻¹) and pyrrole ring vibrations .

- HRMS : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and bond geometries, particularly for resolving tautomeric forms or stereoisomers .

Q. What are the key chemical reactivities of this compound?

The maleimide-like dioxo-pyrrole core enables nucleophilic additions (e.g., thiol-Michael additions for bioconjugation) . The aldehyde group participates in Schiff base formation or reductive amination , useful for functionalizing polymers or drug-delivery systems. Side reactions (e.g., aldol condensation) must be controlled via pH or temperature optimization .

Advanced Research Questions

Q. How can conflicting data on synthetic yields or byproduct formation be resolved?

Discrepancies in yields (e.g., 46% vs. 63% in similar reactions ) often arise from substituent electronic effects or reaction kinetics. Strategies include:

- Computational modeling (DFT) : Predict steric/electronic influences of aryl substituents on reaction pathways.

- In-situ monitoring (HPLC, LC-MS) : Track intermediate formation to optimize reaction time and temperature.

- Byproduct isolation : Use preparative chromatography to identify side products (e.g., aldol adducts) and adjust stoichiometry .

Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?

Density Functional Theory (DFT) studies model the electron-deficient nature of the dioxo-pyrrole ring, predicting regioselectivity in reactions with thiols or amines. For example, Fukui indices can identify the most electrophilic carbon for nucleophilic attack, guiding functionalization strategies .

Q. What stability challenges exist under varying experimental conditions?

- Thermal degradation : The aldehyde group may decompose at elevated temperatures (>100°C). Stability assays (TGA/DSC) are recommended for storage or reaction planning.

- Hydrolysis : The dioxo-pyrrole ring is susceptible to hydrolysis in aqueous media. Anhydrous conditions or buffered pH (~6-8) mitigate degradation .

Q. How is this compound applied in bioconjugation or materials science?

- Bioconjugation : The maleimide-like structure reacts with thiols (e.g., cysteine residues in proteins) to form stable thioether bonds. Applications include antibody-drug conjugates or fluorescent probes .

- Polymer crosslinking : The aldehyde group enables covalent bonding with amine-functionalized polymers, enhancing material stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.